2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(2-Ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a 2-ethoxy-4-formylphenoxy substituent linked to an N-[3-(trifluoromethyl)phenyl] group. Its molecular formula is C₁₈H₁₆F₃NO₄, with a molecular weight of 367.32 g/mol. The compound’s structure combines a polar formyl group (enhancing reactivity) and a lipophilic trifluoromethyl group (improving metabolic stability), making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-2-25-16-8-12(10-23)6-7-15(16)26-11-17(24)22-14-5-3-4-13(9-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMMLWZHDNBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161639 | |
| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486995-03-3 | |
| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486995-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy-Substituted Phenol: The starting material, 2-ethoxyphenol, undergoes formylation to introduce the formyl group at the 4-position.
Acylation Reaction: The formylated phenol is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base to form the acetamide derivative.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.
Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, leading to:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The presence of the trifluoromethyl group is known to enhance the potency of anticancer agents by improving their metabolic stability and cellular uptake.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic effects in conditions like arthritis.
Biochemical Research
In biochemical applications, this compound serves as a valuable tool for studying enzyme interactions and protein-ligand binding:
- Proteomics Research : It can be utilized in proteomics studies to identify and characterize protein interactions. The compound's unique structure allows it to act as a probe in various assays aimed at understanding protein functions and pathways.
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms. Such studies are crucial for drug design and understanding metabolic pathways.
Material Science
The unique chemical properties of this compound open avenues in materials science:
- Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research indicates that fluorinated compounds often improve the performance of polymers in harsh environments.
- Coatings and Adhesives : The compound's chemical stability and adhesion properties make it suitable for developing advanced coatings that require durability and resistance to environmental degradation.
Case Studies
Several studies have highlighted the practical applications of this compound:
- Anticancer Activity Study :
- Inflammatory Pathway Modulation :
- Polymer Application :
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations:
Lipophilicity : Chloro and trifluoromethyl substituents increase logP values, favoring membrane permeability. For example, the target compound’s logP is estimated to be ~3.5 , higher than the 4-fluorophenyl analogue (logP ~2.8) .
Biological Activity
2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known by its CAS number 486995-03-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's unique structural features suggest possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Biological Activity Overview
Research on the biological activity of this compound is limited, but it is essential to explore its potential therapeutic applications based on related compounds and structural analogs.
Anticancer Activity
Recent studies indicate that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives containing similar functional groups have shown promising results against various cancer cell lines. A study highlighted that certain α-aminophosphonate derivatives demonstrated significant cytotoxicity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2), with some compounds outperforming doxorubicin, a standard chemotherapy agent .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| 2a | HEP2 | 15.6 | More potent |
| 4b | HEP2 | 12.4 | More potent |
| 4d | HCT-116 | 18.3 | Comparable |
| Doxorubicin | HEP2 | 20.0 | Reference |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- VEGFR Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
- Protein Interactions : Molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression, potentially leading to reduced cell proliferation and increased apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific substituents on the phenyl rings significantly influence the compound's biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances potency against certain cancer cell lines .
Case Studies and Literature Review
While direct studies on this compound are sparse, related literature provides insights into its potential applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
